1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethan-1-one
Description
1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethan-1-one (CAS: 54464-57-2) is a cyclic ketone with the molecular formula C₁₆H₂₆O and a molecular weight of 234.38 g/mol . It features a fused bicyclic structure with two methyl groups at the 5,5-positions of the octahydronaphthalene ring and an acetyl group at the 2-position. Predicted physicochemical properties include a density of 0.95 g/cm³, boiling point of 312.2°C, and moderate solubility in chlorform and methanol . This compound is widely used in fragrances due to its woody, amber-like odor and is regulated under IFRA standards for dermal sensitization risks .
Properties
CAS No. |
105377-47-7 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-(5,5-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H22O/c1-10(15)11-6-7-13-12(9-11)5-4-8-14(13,2)3/h11H,4-9H2,1-3H3 |
InChI Key |
ZBZUEIXVZFKMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2=C(C1)CCCC2(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone typically involves a Diels-Alder reaction. This reaction is carried out between myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride as a catalyst . The intermediate product, a substituted cyclohexenylmethyl ketone, undergoes cyclization with phosphoric acid to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s ethanone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, its hydrophobic naphthalene ring system allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Key Observations :
- The number and position of methyl groups significantly alter steric effects and odor profiles. For example, the 5,5-dimethyl substitution in the target compound enhances steric stability compared to 2,3,8,8-tetramethyl derivatives .
- Georgywood® (CAS: 54464-57-2 enantiomer) exhibits enantiomer-specific odor thresholds; (+)-(1S,2R)-isomer has a lower detection threshold than its antipode .
Physicochemical Properties Comparison
Notes:
Key Findings :
- The target compound’s sensitization risk necessitates strict concentration limits (≤ 0.6% in leave-on products) under IFRA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
